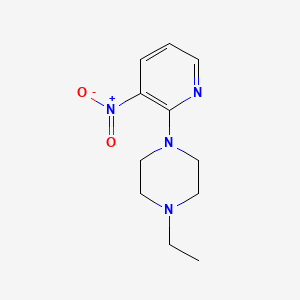![molecular formula C11H16N4O B15251610 Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- typically involves the reaction of 2,6-dimethylaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
The compound’s ability to interact with biological molecules has led to its investigation as a potential drug candidate. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it relevant for pharmaceutical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or other pharmacologically active compounds.
Industry
In industrial applications, the compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism by which Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-N’-methyl-: A related compound with similar structural features but different substituents.
Urea, N-(2,6-dimethylphenyl)-N’-methyl-: Another similar compound with slight variations in the substituents.
Uniqueness
Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]- stands out due to its specific substituents, which confer unique reactivity and biological activity. The presence of the 2,6-dimethylphenyl group and the imino(methylamino)methyl moiety distinguishes it from other urea derivatives, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1-(N'-methylcarbamimidoyl)urea |
InChI |
InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)15(11(13)16)10(12)14-3/h4-6H,1-3H3,(H2,12,14)(H2,13,16) |
InChI Key |
HZMYHDGVDSDDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=NC)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


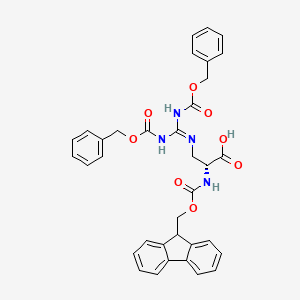
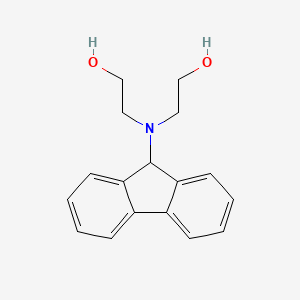
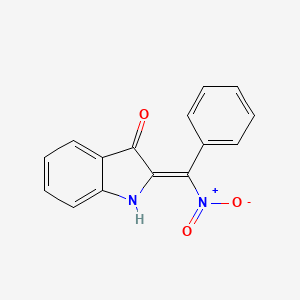
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
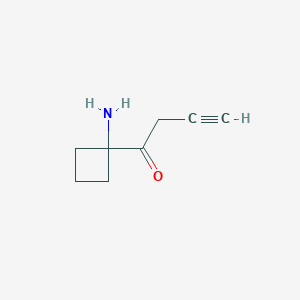
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
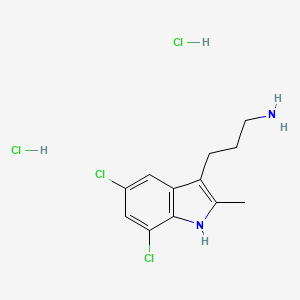

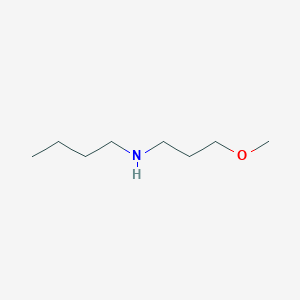
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)
